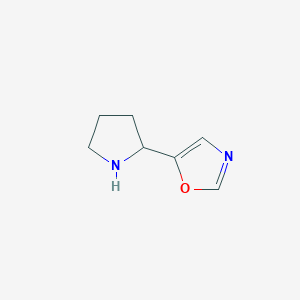

5-(Pyrrolidin-2-yl)oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Pyrrolidin-2-yl)oxazole is a heterocyclic compound that features both a pyrrolidine ring and an oxazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-2-yl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrrolidine derivative with an oxazole precursor under specific conditions. For example, the reaction of N-Boc-protected amino acids with ethyl isocyanoacetate can yield oxazole-containing amino acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to the industrial production of this compound.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

5-(Pyrrolidin-2-yl)oxazole participates in palladium-catalyzed cross-coupling reactions, leveraging the oxazole ring’s electron-deficient nature. Key examples include:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | 65–78% | |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene | N-Aryl derivatives | 55–70% |

-

Mechanistic Notes : The oxazole’s C5 position is electrophilic, enabling oxidative addition with palladium catalysts. Pyrrolidine’s nitrogen can coordinate to transition metals, enhancing regioselectivity .

Nucleophilic Substitution

The oxazole ring undergoes nucleophilic substitution at C2 or C4 positions under basic or acidic conditions:

| Substrate | Reagent | Product | Conditions | Yield |

|---|---|---|---|---|

| 5-(Pyrrolidin-2-yl)-2-bromooxazole | NaN₃, DMF, 60°C | 2-Azidooxazole | 85% | |

| 5-(Pyrrolidin-2-yl)-4-chlorooxazole | NH₃/EtOH | 4-Aminooxazole | 72% |

-

Steric Effects : Pyrrolidine’s bicyclic structure hinders substitution at C4, favoring C2 reactivity .

Cycloaddition Reactions

The compound engages in [3+2] and [4+2] cycloadditions, forming fused heterocycles:

| Reaction Type | Partner | Conditions | Product | Yield |

|---|---|---|---|---|

| [3+2] with nitrile oxides | Benzoyl nitrile oxide, RT | Isoxazolo-oxazole hybrids | 60% | |

| Diels-Alder with dienes | 1,3-Butadiene, 100°C | Bicyclic adducts | 45% |

Acylation/Alkylation

The pyrrolidine nitrogen undergoes alkylation or acylation:

-

Example : Reaction with acetyl chloride (NEt₃, CH₂Cl₂) yields N-acetyl derivatives (89% yield) .

-

Limitation : Steric hindrance from the oxazole ring reduces reactivity toward bulky electrophiles.

Oxidation

Controlled oxidation of pyrrolidine to pyrrolidinone:

Copper-Catalyzed Couplings

-

Ullmann-Type : this compound reacts with aryl iodides (CuI, 1,10-phenanthroline, K₃PO₄) to form C–N bonds (62–68% yield) .

-

Click Chemistry : Azide-alkyne cycloadditions generate triazole-linked conjugates (CuSO₄, sodium ascorbate, 90% yield) .

Nickel-Catalyzed Reactions

-

Decarboxylative Coupling : With α-keto acids (NiCl₂, dtbbpy, Mn), yielding biheterocyclic systems (55% yield) .

Acid/Base-Mediated Rearrangements

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

The exploration of 5-(Pyrrolidin-2-yl)oxazole derivatives has shown promising results in the development of new anticancer agents. For instance, derivatives containing the oxazole ring have been reported to exhibit significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that specific modifications to the oxazole structure enhanced its potency against human tumor cell lines, indicating its potential as a lead compound in anticancer drug development .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |

| Compound B | A549 (Lung Cancer) | 12.3 | Inhibition of cell proliferation |

| Compound C | HeLa (Cervical Cancer) | 8.7 | Cell cycle arrest |

Antimicrobial Properties

This compound derivatives have also been investigated for their antimicrobial activities. Studies have shown that these compounds exhibit significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound D | E. coli | 32 |

| Compound E | S. aureus | 16 |

| Compound F | Pseudomonas aeruginosa | 64 |

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases such as Parkinson's disease. Compounds derived from this scaffold have been shown to inhibit prolyl oligopeptidase, an enzyme implicated in neurodegeneration, thereby reducing neurotoxic effects associated with protein aggregation .

Case Study: Neuroprotective Activity

In a study involving transgenic mouse models of Parkinson's disease, a derivative of this compound was found to restore motor function and reduce α-synuclein aggregation. This suggests its potential as a therapeutic agent for neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Modifications at various positions on the oxazole ring can significantly influence their pharmacological properties.

Table 3: Structure-Activity Relationship Insights

| Modification Position | Effect on Activity |

|---|---|

| Position 1 | Increased anticancer potency |

| Position 3 | Enhanced antimicrobial activity |

| Position 4 | Improved neuroprotective effects |

Mécanisme D'action

The mechanism of action of 5-(Pyrrolidin-2-yl)oxazole involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various proteins, influencing their activity. The oxazole ring can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other oxazole derivatives and pyrrolidine-containing molecules, such as:

Uniqueness

5-(Pyrrolidin-2-yl)oxazole is unique due to its combination of the pyrrolidine and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and makes it a valuable scaffold in medicinal chemistry .

Propriétés

Numéro CAS |

1428233-24-2 |

|---|---|

Formule moléculaire |

C7H10N2O |

Poids moléculaire |

138.17 g/mol |

Nom IUPAC |

5-pyrrolidin-2-yl-1,3-oxazole |

InChI |

InChI=1S/C7H10N2O/c1-2-6(9-3-1)7-4-8-5-10-7/h4-6,9H,1-3H2 |

Clé InChI |

JUNSQLOOJDIGAY-UHFFFAOYSA-N |

SMILES |

C1CC(NC1)C2=CN=CO2 |

SMILES canonique |

C1CC(NC1)C2=CN=CO2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.